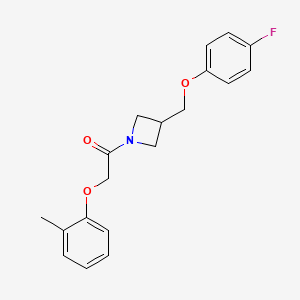

1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

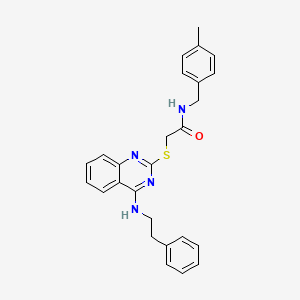

1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone, also known as AZD 9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has been developed for the treatment of non-small cell lung cancer (NSCLC). It is a highly potent and selective inhibitor of the T790M mutation, which is commonly found in NSCLC patients who have developed resistance to first-generation EGFR inhibitors.

Scientific Research Applications

Synthesis and Chemical Properties

One of the primary applications of this compound is its role in the synthesis of azetidinones, which are critical intermediates for various chemical transformations and pharmaceutical developments. Bianchi et al. (2003) described the preparation of methyl-p-tolyl-amino-3-phenoxy-2-azetidinones as intermediates for further chemical synthesis, showcasing the compound's utility in generating β-lactams with specific stereochemical configurations (Bianchi et al., 2003). These β-lactams are noteworthy for their cis relationship between the PhO and COX moieties, indicating the compound's versatility in stereochemical manipulations.

Medicinal Chemistry Applications

In medicinal chemistry, the synthesis and modification of azetidinone derivatives have been explored for their potential as therapeutic agents. Rosenblum et al. (1998) discovered a potent, orally active inhibitor of cholesterol absorption through the structural optimization of azetidinone derivatives, highlighting the compound's significance in addressing hypercholesterolemia and related cardiovascular diseases (Rosenblum et al., 1998).

Antibacterial Activity

Research on novel Schiff Base and Azetidinone derivatives, including structures related to the compound , has demonstrated significant antibacterial activity. Vashi and Naik (2004) synthesized derivatives that showed promising antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting the potential for developing new antibacterial agents from this chemical framework (Vashi & Naik, 2004).

Enzyme Inhibition

A fascinating application is in the design and synthesis of enzyme inhibitors. Cvetovich et al. (1996) achieved a convergent synthesis of a potent human leukocyte elastase inhibitor, demonstrating the compound's applicability in creating inhibitors for specific enzymes involved in various diseases, including inflammatory conditions (Cvetovich et al., 1996).

properties

IUPAC Name |

1-[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-2-(2-methylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3/c1-14-4-2-3-5-18(14)24-13-19(22)21-10-15(11-21)12-23-17-8-6-16(20)7-9-17/h2-9,15H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHWEAKQLMOBOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CC(C2)COC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-fluoro-4-(propan-2-yloxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2769687.png)

![1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B2769689.png)

![1-Azabicyclo[3.2.1]octan-4-one](/img/structure/B2769697.png)

![1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione](/img/structure/B2769698.png)

![Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2769705.png)